

In-Depth Technical Guide: EINECS 305-663-2

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Compound of Interest

Compound Name: *Einecs 305-663-2*

Cat. No.: *B15179371*

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A Comprehensive Analysis of Sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)- β -alaninate for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the molecule corresponding to EINECS number 305-663-2, identified as Sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)- β -alaninate. This amphoteric surfactant, while primarily utilized in industrial and cosmetic applications, presents an intriguing profile for researchers in drug development due to its potential biological activities. This document consolidates available data on its chemical and physical properties, outlines a detailed synthesis protocol, and proposes experimental methodologies for investigating its potential as a kinase inhibitor.

Molecular Identification and Properties

The compound associated with **EINECS 305-663-2** is an N-alkyl- β -alanine derivative. Its identity is confirmed through various identifiers and chemical databases.

Table 1: Chemical Identifiers for **EINECS 305-663-2**

Identifier	Value
EINECS Number	305-663-2
Chemical Name	Sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)-β-alaninate
CAS Number	94441-92-6
IUPAC Name	sodium;3-[2-carboxylatoethyl(2-ethylhexyl)amino]propanoate
Molecular Formula	C ₁₄ H ₂₅ NNa ₂ O ₄
SMILES	<chem>CCCCC(CC)CN(CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+]</chem>

A summary of the key physicochemical properties of Sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)-β-alaninate is presented below.

Table 2: Physicochemical Properties of Sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)-β-alaninate

Property	Value	Source
Molecular Weight	317.33 g/mol	[1]
Appearance	Yellow liquid (as a 40% aqueous solution)	
pH	8.5 - 9.5 (as a 20% aqueous solution)	
Water Solubility	High	
Boiling Point	251°C (at 101 325 Pa)	[2]
Density	1.120 g/cm ³ (at 20°C)	[2]
Vapor Pressure	0.002 Pa (at 20°C)	[2]
pKa	4.51 (at 20°C)	[2]
LogP	-1.5 (at 20°C)	[2]

Synthesis Protocol

The synthesis of Sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)- β -alaninate can be achieved through a two-step process involving a double Michael addition of 2-ethylhexylamine to an acrylate derivative, followed by saponification. The following is a detailed, hypothetical experimental protocol based on established chemical principles for this class of compounds.

Step 1: Synthesis of Diethyl N-(2-ethylhexyl)- β -alaninedipropionate

Materials:

- 2-Ethylhexylamine
- Ethyl acrylate
- Ethanol (absolute)
- Glacial acetic acid (catalyst)
- Round-bottom flask with reflux condenser
- Magnetic stirrer with heating plate
- Rotary evaporator

Procedure:

- In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-ethylhexylamine (0.1 mol) in absolute ethanol (200 mL).
- Add a catalytic amount of glacial acetic acid (0.01 mol) to the solution.
- Slowly add ethyl acrylate (0.22 mol, 2.2 equivalents) to the stirred solution at room temperature. The addition should be done dropwise to control the exothermic reaction.
- After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 24 hours.

- Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).
- Once the reaction is complete (disappearance of the starting amine), cool the mixture to room temperature.
- Remove the ethanol and excess ethyl acrylate under reduced pressure using a rotary evaporator.
- The resulting crude oil, diethyl N-(2-ethylhexyl)- β -alaninedipropionate, can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Saponification to Sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)- β -alaninate

Materials:

- Diethyl N-(2-ethylhexyl)- β -alaninedipropionate (from Step 1)
- Sodium hydroxide (NaOH)
- Ethanol/Water mixture (1:1)
- Hydrochloric acid (HCl) for pH adjustment
- pH meter or pH paper

Procedure:

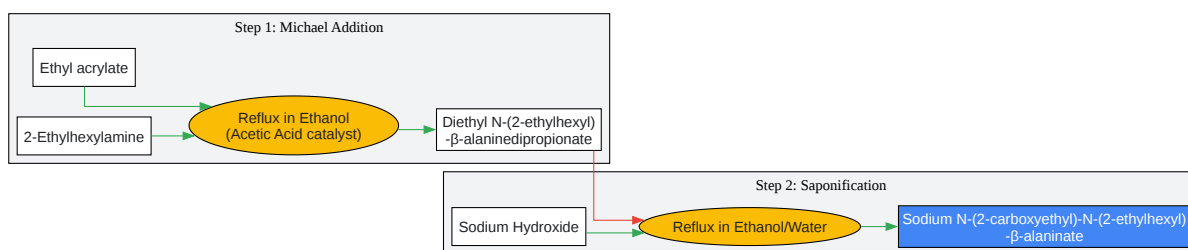
- Dissolve the purified diethyl N-(2-ethylhexyl)- β -alaninedipropionate (0.08 mol) in a 1:1 mixture of ethanol and water (250 mL) in a round-bottom flask.
- Add a solution of sodium hydroxide (0.176 mol, 2.2 equivalents) in water to the flask.
- Heat the mixture to reflux for 12 hours to ensure complete saponification of the ester groups.
- Monitor the reaction by TLC until the starting ester is no longer detectable.

- After cooling to room temperature, carefully neutralize the reaction mixture to a pH of approximately 8.5-9.5 with hydrochloric acid.
- Remove the ethanol by rotary evaporation.
- The resulting aqueous solution contains the desired product, Sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)- β -alaninate. The concentration can be adjusted by adding or removing water. For a solid product, the water can be removed by lyophilization.

Characterization

The final product should be characterized to confirm its structure and purity using standard analytical techniques:

- ^1H and ^{13}C NMR Spectroscopy: To confirm the molecular structure.
- FT-IR Spectroscopy: To identify the presence of key functional groups (carboxylate, amine).
- Mass Spectrometry: To determine the molecular weight.
- Purity Assessment: By High-Performance Liquid Chromatography (HPLC).



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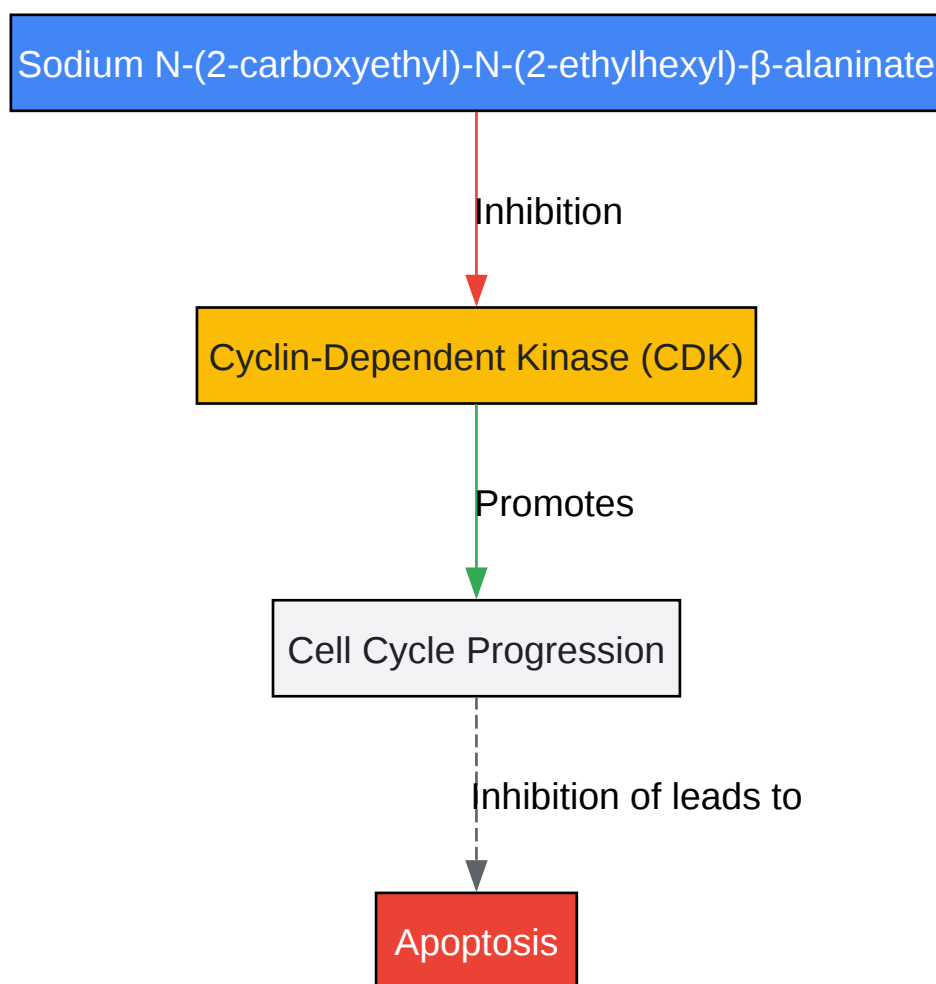
Caption: Synthesis workflow for Sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)- β -alaninate.

Potential as a Kinase Inhibitor and Proposed Experimental Protocols

Recent literature suggests that amphoteric surfactants, such as "Amphotensid EH" (a synonym for the title compound), may act as potent inhibitors of kinases, particularly cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.

Proposed Signaling Pathway

The proposed mechanism of action involves the direct inhibition of CDK activity, which prevents the phosphorylation of key substrates required for cell cycle progression. This leads to the activation of apoptotic pathways.



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Caption: Proposed signaling pathway for CDK inhibition leading to apoptosis.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a method to assess the inhibitory activity of Sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)- β -alaninate against a specific cyclin-dependent kinase, for example, CDK2/Cyclin A.

Materials:

- Recombinant human CDK2/Cyclin A enzyme
- Histone H1 (as substrate)
- [γ - ^{32}P]ATP (radiolabeled ATP)
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl_2 , 1 mM DTT, 0.01% Triton X-100)
- Sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)- β -alaninate (test compound)
- Staurosporine (positive control inhibitor)
- 96-well plates
- Phosphocellulose paper
- Scintillation counter

Procedure:

- Prepare serial dilutions of the test compound and the positive control in the kinase reaction buffer.
- In a 96-well plate, add 10 μL of the diluted test compound or control to each well.

- Add 20 μ L of a solution containing the CDK2/Cyclin A enzyme and Histone H1 substrate in kinase reaction buffer to each well.
- Pre-incubate the plate at 30 °C for 15 minutes.
- Initiate the kinase reaction by adding 20 μ L of a solution containing [γ - 32 P]ATP in kinase reaction buffer to each well. The final ATP concentration should be at its K_m value for the enzyme.
- Incubate the plate at 30 °C for 30 minutes.
- Stop the reaction by adding 50 μ L of 75 mM phosphoric acid to each well.
- Spot 50 μ L from each well onto a sheet of phosphocellulose paper.
- Wash the phosphocellulose paper three times for 15 minutes each in 75 mM phosphoric acid to remove unincorporated [γ - 32 P]ATP.
- Air dry the paper and measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each concentration of the test compound and determine the IC_{50} value.

Experimental Protocol: Cellular Apoptosis Assay

This protocol outlines the use of flow cytometry with Annexin V and Propidium Iodide (PI) staining to detect apoptosis in a cancer cell line (e.g., HCT116 colorectal cancer cells) treated with Sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)- β -alaninate.

Materials:

- HCT116 cells
- Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
- Sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)- β -alaninate (test compound)
- Staurosporine (positive control for apoptosis)

- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

Procedure:

- Seed HCT116 cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound or the positive control for 24 or 48 hours. Include an untreated control.
- After the treatment period, harvest the cells by trypsinization and collect both the adherent and floating cells.
- Wash the cells twice with cold PBS.
- Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1×10^6 cells/mL.
- Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide to 100 μ L of the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Annexin V binding buffer to each tube.
- Analyze the cells by flow cytometry within one hour.
- Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).

Conclusion

Sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)- β -alaninate, identified by **EINECS 305-663-2**, is a molecule with established utility as a surfactant. However, its potential as a kinase inhibitor opens new avenues for research in drug development. The protocols outlined in this guide provide a framework for the synthesis and biological evaluation of this compound. Further investigation into its specific molecular targets and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

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References

- 1. Sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)-beta-alaninate | C₁₄H₂₅NNa₂O₄ | CID 44147422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)-beta-alaninate | 94441-92-6 [chemicalbook.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: EINECS 305-663-2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15179371#einecs-305-663-2-molecular-structure]

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